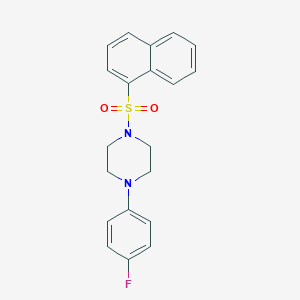
4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is a chemical compound that has been of great interest to the scientific community. This compound is a member of the octahydroquinolin-4-ol family, which has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol has several biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol in lab experiments is its high purity and yield. This compound is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol. One potential area of research is the development of new synthetic methods for this compound. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to explore the potential side effects of this compound and to determine its safety for use in humans.
Conclusion:
In conclusion, 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is a chemical compound that has shown promising results in various scientific studies. This compound has potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1,2-dimethyl-1,2,3,4-tetrahydroquinoline with ethynylmagnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
The scientific research on 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol has focused on various applications. One of the primary areas of research has been in the field of medicinal chemistry. Studies have shown that this compound has potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
14788-65-9 |
|---|---|
Produktname |
4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
Molekularformel |
C23H16O6.2C17H19ClN2S |
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
4-ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H21NO/c1-4-13(15)9-10(2)14(3)12-8-6-5-7-11(12)13/h1,10-12,15H,5-9H2,2-3H3 |
InChI-Schlüssel |
OMBITJGEGMMNIO-UHFFFAOYSA-N |
SMILES |
CC1CC(C2CCCCC2N1C)(C#C)O |
Kanonische SMILES |
CC1CC(C2CCCCC2N1C)(C#C)O |
Andere CAS-Nummern |
16067-45-1 16067-80-4 |
Synonyme |
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha, 8abeta)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




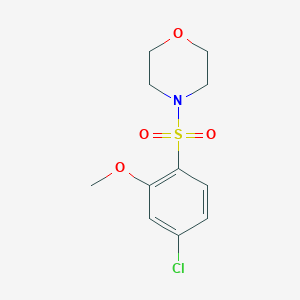
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
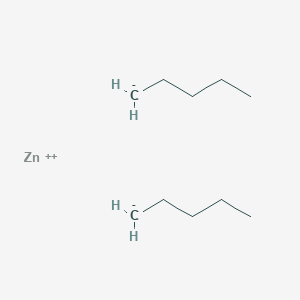

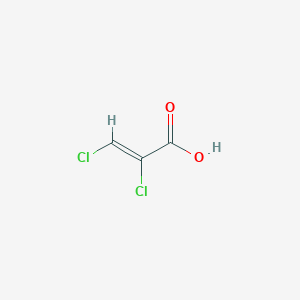
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)

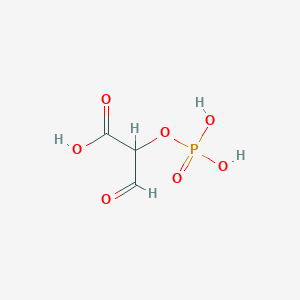
![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)

